molecular formula C26H36N2O12 B12290001 2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose

2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose

Cat. No.: B12290001
M. Wt: 568.6 g/mol
InChI Key: AQFKCXLKNLSQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose is a carbohydrate derivative with significant potential in the biomedical sector. This compound is particularly valuable for exploring glycolipids and their intricacies, making it a compelling research asset for glycosylation disorders and disease intervention, including cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose involves multiple stepsThe reaction conditions typically involve the use of acetic anhydride and pyridine for acetylation, and the N-Cbz-aminoethoxy group is introduced using a suitable protecting group strategy.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.

    Biology: Helps in studying glycosylation processes and glycan structures.

    Medicine: Potential therapeutic applications in treating glycosylation disorders and cancer.

    Industry: Used in the development of novel pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound’s glycan structure allows it to bind to glycan-binding proteins, influencing cellular processes such as cell signaling, adhesion, and immune response. This interaction can modulate the activity of enzymes involved in glycosylation, thereby affecting various biological functions.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Another carbohydrate derivative used in glycosylation studies.

    2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: A starting compound for synthesizing glucosamine glycosyl donors.

Uniqueness

2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose is unique due to its specific glycan structure, which provides distinct binding properties and therapeutic potential. Its ability to explore glycolipids and glycosylation disorders sets it apart from other similar compounds.

Properties

Molecular Formula

C26H36N2O12

Molecular Weight

568.6 g/mol

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C26H36N2O12/c1-16(29)28-22-24(39-19(4)32)23(38-18(3)31)21(15-36-17(2)30)40-25(22)35-13-12-34-11-10-27-26(33)37-14-20-8-6-5-7-9-20/h5-9,21-25H,10-15H2,1-4H3,(H,27,33)(H,28,29)

InChI Key

AQFKCXLKNLSQJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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